(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane
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Overview
Description
(1S,5S)-1-Phenyl-2-azabicyclo[320]heptane is a bicyclic compound that features a phenyl group attached to a nitrogen-containing azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed reactions has been reported for the construction of similar azabicyclic structures . Additionally, photochemical [2+2] cycloaddition reactions have been employed to create the bicyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the phenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane: This compound features a similar azabicyclic structure with an additional Boc-protected amino group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
(1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFVQRXKUKNIZ-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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